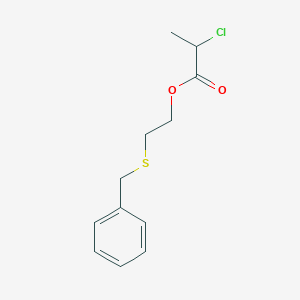![molecular formula C18H13BrO4S B14145770 5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89227-00-9](/img/structure/B14145770.png)
5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with bromophenyl and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromothiophenol and 2,3-dimethoxynaphthalene-1,4-dione.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts: A base such as potassium carbonate is used to facilitate the reaction.
Procedure: The 2-bromothiophenol is reacted with 2,3-dimethoxynaphthalene-1,4-dione in the presence of the base and solvent, typically at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with specific molecular targets. For example, its potential anticancer activity may be due to its ability to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
相似化合物的比较
Similar Compounds
5-[(2-Bromophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazol-4-ylamine hydrochloride: Similar in structure but with a pyrazole core instead of a naphthalene core.
5-(2-Bromophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione: A closely related compound with slight variations in substituents.
Uniqueness
5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is unique due to its specific combination of substituents on the naphthalene core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89227-00-9 |
|---|---|
分子式 |
C18H13BrO4S |
分子量 |
405.3 g/mol |
IUPAC 名称 |
5-(2-bromophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H13BrO4S/c1-22-17-15(20)10-6-5-9-13(14(10)16(21)18(17)23-2)24-12-8-4-3-7-11(12)19/h3-9H,1-2H3 |
InChI 键 |
DWUABONBEGMGPF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC=CC=C3Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}ethan-1-ol](/img/structure/B14145689.png)
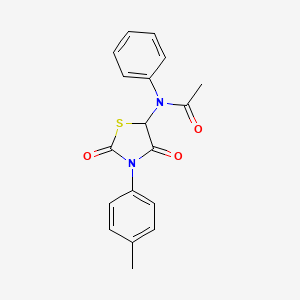
![6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14145712.png)
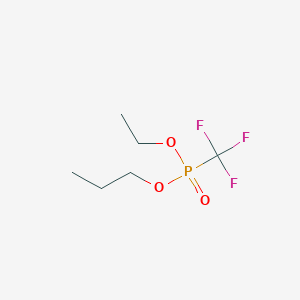
![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)



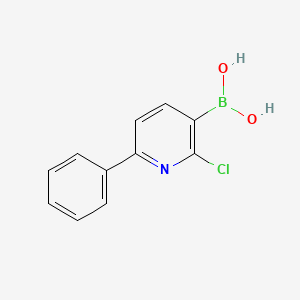

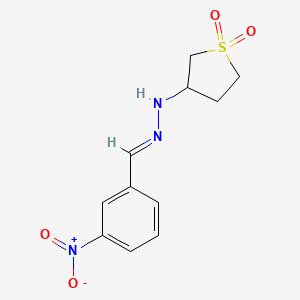
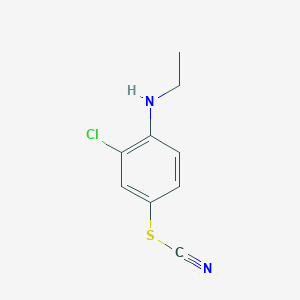
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
